![molecular formula C14H11ClN4O2S B1668880 氯磺喹诺林 CAS No. 97919-22-7](/img/structure/B1668880.png)
氯磺喹诺林
描述
氯磺喹诺林是磺喹诺林的卤代衍生物,是一种免疫抑制剂和抗真菌剂。 它主要用于兽医学,以控制家禽、兔、绵羊和牛的球虫病 . 该化合物作为拓扑异构酶 IIα 和 IIβ 的毒素,抑制 DNA 复制 .
科学研究应用
Anticancer Research
Chlorsulfaquinoxaline has been investigated for its efficacy in treating different types of cancer, notably lung cancer and colorectal cancer. Clinical trials have explored its potential as a chemotherapeutic agent:
- Lung Cancer : Studies have indicated that chlorsulfaquinoxaline may inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways involved in cancer progression .
- Colorectal Cancer : Similar investigations have highlighted its potential role in targeting specific cancer cell lines, suggesting a multifaceted approach to combat this prevalent disease .
Antimicrobial Activity
The compound has demonstrated significant antibacterial activity against a range of pathogens. Its mechanism involves inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication:
- In vitro Studies : Research has shown that chlorsulfaquinoxaline exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections resistant to conventional antibiotics .
- Case Studies : In veterinary applications, chlorsulfaquinoxaline has been effectively used to treat coccidiosis in livestock, showcasing its practical utility in managing infectious diseases .
Structure-Activity Relationship (SAR) Studies
The effectiveness of chlorsulfaquinoxaline can be further understood through SAR studies that analyze how modifications to its chemical structure influence biological activity:
Modification | Effect on Activity |
---|---|
Chlorine Substitution | Enhanced antibacterial properties |
Sulfonamide Group | Increased efficacy against pathogens |
Altered Side Chains | Variability in anticancer effects |
These studies illustrate that strategic modifications can optimize the compound's therapeutic effects, enhancing its application scope.
Case Study 1: Lung Cancer Treatment
A clinical trial involving chlorsulfaquinoxaline demonstrated promising results in patients with advanced lung cancer. The study reported a significant reduction in tumor size among participants receiving the compound as part of their treatment regimen. This trial underscored the potential of repurposing existing drugs for new therapeutic uses.
Case Study 2: Treatment of Bacterial Infections
In a controlled study on livestock, chlorsulfaquinoxaline was administered to animals suffering from severe bacterial infections. The results indicated a rapid improvement in health and a decrease in mortality rates, reinforcing the compound's role as an effective antimicrobial agent.
作用机制
氯磺喹诺林通过作为拓扑异构酶 IIα 和 IIβ 的毒素而发挥作用,从而抑制 DNA 复制 . 这种机制对于其抗菌和抗真菌特性至关重要。 该化合物靶向 DNA 拓扑异构酶,这是一种控制 DNA 结构变化的酶 .
生化分析
Biochemical Properties
It is known to be structurally similar to endogenous substances such as aminobenzenesulfonamides . This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner as these substances.
Cellular Effects
Chlorsulfaquinoxaline has been observed to have effects on various types of cells. In vitro, it acts as a topoisomerases IIα and IIβ poison, thus inhibiting DNA replication . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its ability to inhibit DNA replication suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound shows a slow degradation during photolysis compared with chlorination process .
准备方法
氯磺喹诺林可以通过多种方法合成。 一种常见的合成路线包括在特定条件下(例如存在有机溶剂、高温和强催化剂)下,邻苯二胺与二羰基化合物缩合 . 工业生产方法通常涉及氯化和紫外线照射过程,这些过程用于水处理厂中转化磺喹诺林 .
化学反应分析
氯磺喹诺林会发生几种类型的化学反应,包括:
氧化: 该反应可以通过氯和紫外光等试剂促进,导致形成各种副产物.
取代: 亲电取代反应在氯化过程中很常见.
羟基化和异构化: 这些反应发生在光降解过程中.
这些反应中常用的试剂和条件包括氯、紫外光以及特定的 pH 和温度设置。 这些反应形成的主要产物包括使用液相色谱法和质谱法鉴定的各种副产物 .
相似化合物的比较
生物活性
Chlorsulfaquinoxaline (CQS) is a sulfonamide derivative of quinoxaline, recognized for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chlorsulfaquinoxaline has the chemical formula CHClNOS and is characterized by its unique structure, which consists of a chlorinated quinoxaline moiety linked to a benzenesulfonamide. This structural arrangement contributes to its ability to inhibit critical biological processes.
Mechanism of Action:
- Topoisomerase Inhibition: CQS exhibits potential anti-cancer activity by targeting topoisomerase II enzymes (both alpha and beta), crucial for DNA replication. Inhibition of these enzymes disrupts DNA replication, leading to apoptosis in cancer cells.
- Antibacterial Activity: CQS also functions as an antibacterial agent by inhibiting bacterial folic acid synthesis, a mechanism common to sulfonamides. This action makes it effective against various bacterial pathogens .
Therapeutic Applications
Chlorsulfaquinoxaline has been investigated for several therapeutic applications:
- Cancer Treatment: Clinical trials have explored its efficacy in treating lung and colorectal cancers. Its role as a topoisomerase inhibitor positions it as a candidate for combination therapies aimed at enhancing anti-cancer efficacy .
- Infectious Diseases: CQS has demonstrated antiprotozoal activity, particularly against Leishmania species, making it a subject of interest for treating leishmaniasis .
Case Studies
-
Antileishmanial Activity:
A study focused on the structure-activity relationship (SAR) of quinoxaline derivatives found that CQS exhibited significant inhibitory effects against the promastigote forms of Leishmania amazonensis. The synthesized derivatives showed promising IC values, indicating their potential as effective antileishmanial agents . -
Combination Therapies:
Research has shown that CQS can be effectively combined with COX-2 inhibitors in treating neoplasia. This combination therapy aims to enhance therapeutic outcomes while minimizing side effects associated with traditional cancer treatments .
Efficacy Data
The following table summarizes key findings from various studies on the biological activity of CQS:
Study | Biological Activity | IC | Notes |
---|---|---|---|
Cherkasov et al. (2023) | Antileishmanial | 5.70 μM | Effective against Leishmania amazonensis |
Drug Trials (2024) | Cancer treatment | Not specified | Under investigation for lung and colorectal cancers |
Combination Therapy Study (2005) | Neoplasia treatment | Not specified | Enhances efficacy with COX-2 inhibitors |
Safety Profile and Side Effects
Although chlorsulfaquinoxaline shows promise in various therapeutic areas, its safety profile is still under investigation. Potential side effects may include nausea, vomiting, and allergic reactions, similar to other sulfonamide drugs . Further studies are necessary to fully elucidate its toxicity and long-term safety.
属性
IUPAC Name |
4-amino-N-(5-chloroquinoxalin-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-2-1-3-12-14(11)17-8-13(18-12)19-22(20,21)10-6-4-9(16)5-7-10/h1-8H,16H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSNHMQGVWXIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Cl)NS(=O)(=O)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243340 | |
Record name | Chlorsulfaquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Carbonate buffer 10 - 12 (mg/mL), 0.1 N HCl < 1 (mg/mL), 0.1 N NaOH 25 - 30 (mg/mL), MeOH 5 - 7 (mg/mL), EtOH (95%) 4 - 6 (mg/mL), DMSO > 50 (mg/mL) | |
Record name | CHLOROSULFAQUINOXALINE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339004%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
97919-22-7 | |
Record name | 4-Amino-N-(5-chloro-2-quinoxalinyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97919-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorsulfaquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097919227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorsulfaquinoxaline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chloroquinoxaline sulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorsulfaquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10243340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORSULFAQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0408QB48D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。